molecular formula C23H16F3N3O2 B2572366 4-((4-fluorobenzyl)oxy)-N,1-bis(4-fluorophenyl)-1H-pyrazole-3-carboxamide CAS No. 1210011-30-5

4-((4-fluorobenzyl)oxy)-N,1-bis(4-fluorophenyl)-1H-pyrazole-3-carboxamide

Cat. No.: B2572366
CAS No.: 1210011-30-5
M. Wt: 423.395
InChI Key: SJXOKPNSUNTPRB-UHFFFAOYSA-N
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Description

The compound “4-((4-fluorobenzyl)oxy)-N,1-bis(4-fluorophenyl)-1H-pyrazole-3-carboxamide” is a complex organic molecule. It contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. The molecule also contains fluorobenzyl groups and a carboxamide group .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the aromatic pyrazole ring and the fluorobenzyl groups would likely contribute to the compound’s stability and reactivity .


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would depend on its functional groups. The pyrazole ring, the fluorobenzyl groups, and the carboxamide group can all participate in various chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. These properties could include its solubility, melting point, boiling point, and reactivity .

Scientific Research Applications

Synthesis and Derivative Studies

  • Research has delved into the synthesis of fluorocontaining derivatives of pyrazolo[3,4-d]pyrimidines, highlighting a method for creating amides and substituted pyrazolo[3,4-d]pyrimidine derivatives. These compounds, including structures similar to "4-((4-fluorobenzyl)oxy)-N,1-bis(4-fluorophenyl)-1H-pyrazole-3-carboxamide," have potential applications in medicinal chemistry due to their structural and functional versatility (Eleev et al., 2015).

Material Science Applications

  • In the field of material science, derivatives of fluorocontaining compounds have been used to synthesize aromatic polyamides with unique properties, such as high solubility in organic solvents and thermal stability. These materials could be employed in the development of advanced polymers with potential applications in electronics, coatings, and as components in high-performance materials (Hsiao et al., 1999).

Therapeutic Research

  • The synthesis of pyrazoline derivatives, including structures bearing resemblance to the compound , has been explored for their potential therapeutic applications. Research into the crystal structures and interactions of these derivatives could inform the design of new drugs with improved efficacy and specificity for various biological targets (Jasinski et al., 2012).

  • Additionally, the development of novel pyrazolo[1,5-a]pyrimidines and related Schiff bases from compounds structurally related to "this compound" has been investigated for their cytotoxic activity against various human cancer cell lines. This research underscores the potential of such compounds in cancer therapy, highlighting their ability to inhibit tumor cell growth at low concentrations compared to standard drugs (Hassan et al., 2015).

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. Without specific information about this compound’s biological activity, it’s difficult to predict its mechanism of action .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties. Handling of this compound should always be done with appropriate safety precautions .

Future Directions

Future research on this compound could involve studying its synthesis, its chemical reactivity, and its potential biological activity. This could include testing the compound in biological assays to determine if it has any therapeutic effects .

Properties

IUPAC Name

N,1-bis(4-fluorophenyl)-4-[(4-fluorophenyl)methoxy]pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16F3N3O2/c24-16-3-1-15(2-4-16)14-31-21-13-29(20-11-7-18(26)8-12-20)28-22(21)23(30)27-19-9-5-17(25)6-10-19/h1-13H,14H2,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJXOKPNSUNTPRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1COC2=CN(N=C2C(=O)NC3=CC=C(C=C3)F)C4=CC=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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